molecular formula C21H26N2O2 B5320277 2-(2-methoxyphenyl)-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide

2-(2-methoxyphenyl)-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide

Cat. No.: B5320277
M. Wt: 338.4 g/mol
InChI Key: GFCWFHSROUHLQU-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a piperidinylmethylphenyl group connected via an acetamide linkage. Its diverse chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-25-20-8-4-3-7-18(20)15-21(24)22-19-11-9-17(10-12-19)16-23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCWFHSROUHLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide typically involves the reaction of 2-methoxyphenyl isocyanate with 4-(piperidin-1-ylmethyl)aniline under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the piperidinylmethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-methoxyphenyl)-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for specific receptors and its effects on physiological pathways.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptors, leading to changes in cellular signaling and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide
  • 2-(2-methoxyphenyl)-N-[4-(piperidin-1-ylmethyl)phenyl]ethanamide
  • 2-(2-methoxyphenyl)-N-[4-(piperidin-1-ylmethyl)phenyl]propionamide

Uniqueness

2-(2-methoxyphenyl)-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its methoxyphenyl group and piperidinylmethylphenyl group contribute to its distinct reactivity and potential interactions with biological targets, making it a valuable compound for various research applications.

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